molecular formula C20H29N5O2 B2385867 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 923427-57-0

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2385867
CAS No.: 923427-57-0
M. Wt: 371.485
InChI Key: YBAKXGHHDRVWJJ-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a purinergic receptor antagonist, which means it can block the action of purinergic receptors in the body. These receptors are involved in a wide range of physiological processes, making this compound a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of substituents: The cyclopentyl, trimethyl, and pentyl groups are introduced through various substitution reactions.

    Cyclization to form the imidazole ring: This step involves the formation of the imidazole ring fused to the purine core.

The reaction conditions for these steps typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Various substitution reactions can be used to introduce different substituents onto the purine or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and may require specific temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.

Scientific Research Applications

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying purinergic receptor antagonists and their interactions with various receptors.

    Biology: Researchers use this compound to study the role of purinergic receptors in various physiological processes, such as neurotransmission and inflammation.

    Medicine: This compound has potential therapeutic applications, particularly in the treatment of conditions related to purinergic receptor dysfunction, such as certain neurological disorders.

    Industry: It can be used in the development of new materials and chemical processes, particularly those involving purinergic receptor modulation.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione involves its interaction with purinergic receptors. By binding to these receptors, it can block the action of endogenous ligands, thereby modulating various physiological processes. The molecular targets and pathways involved include:

    Purinergic receptors: These receptors are involved in a wide range of processes, including neurotransmission, inflammation, and cell proliferation.

    Signaling pathways: By blocking purinergic receptors, this compound can modulate various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

    6-Cyclopentyl-4,7,8-trimethyl-2-phenethylpurino[7,8-a]imidazole-1,3-dione: This compound has a similar structure but with a phenethyl group instead of a pentyl group.

    Other purinergic receptor antagonists: There are various other compounds that act as purinergic receptor antagonists, each with unique structures and properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with purinergic receptors in a distinct manner, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-5-6-9-12-23-18(26)16-17(22(4)20(23)27)21-19-24(15-10-7-8-11-15)13(2)14(3)25(16)19/h15H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKXGHHDRVWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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